molecular formula C19H29N3O2 B14010832 1-Dodecyl-6-nitroindazole CAS No. 27225-60-1

1-Dodecyl-6-nitroindazole

Cat. No.: B14010832
CAS No.: 27225-60-1
M. Wt: 331.5 g/mol
InChI Key: MFCYKRGXBQNVAJ-UHFFFAOYSA-N
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Description

Overview of Indazole Derivatives in Chemical Science

Indazole, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities. nih.gov While rarely found in nature, synthetic indazole derivatives are crucial components in numerous pharmaceutical agents. nih.govnih.gov

The versatility of the indazole nucleus allows for diverse substitutions, leading to compounds with a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and antitumor activities. nih.govresearchgate.net The development of efficient synthetic routes to create these derivatives is a significant focus in medicinal and organic chemistry, utilizing methods such as transition metal-catalyzed reactions and green chemistry approaches. researchgate.netbohrium.com The ability to functionalize the indazole ring at various positions enables the fine-tuning of a molecule's biological and physical properties, making it a valuable building block in drug discovery and design. nih.govresearchgate.net

Significance of Nitroaromatic and Long-Chain Alkyl Substituents in Organic Synthesis and Molecular Design

The specific substituents on the indazole ring—the nitro group and the dodecyl chain—are critical to the chemical character of 1-Dodecyl-6-nitroindazole.

Nitroaromatic Compounds: The nitro group (–NO₂) is a powerful electron-withdrawing group. wikipedia.org When attached to an aromatic ring, it significantly influences the ring's electronic properties, making nitroaromatic compounds essential intermediates in organic synthesis. numberanalytics.comscispace.com They are precursors for a vast range of materials, including dyes, pharmaceuticals, and agricultural chemicals. numberanalytics.comresearchgate.net The primary synthetic utility of the nitro group often lies in its ability to be reduced to an amine (–NH₂), which is a key step in the production of many complex molecules. wikipedia.orgscispace.com Furthermore, the electron-withdrawing nature of the nitro group facilitates certain types of chemical reactions on the aromatic ring. wikipedia.org

Long-Chain Alkyl Substituents: Long alkyl chains, such as the dodecyl group (a C12 chain), are fundamental in molecular design for modulating a compound's physical properties. omicsonline.org A primary effect of incorporating a long alkyl chain is the increase in lipophilicity (hydrophobicity). omicsonline.orgwikipedia.org This property is crucial in drug design, as it can enhance a molecule's ability to cross biological membranes, potentially improving its absorption and distribution in the body. omicsonline.org In materials science, long alkyl chains can influence self-assembly, solubility in nonpolar solvents, and surface properties, leading to applications as surfactants or corrosion inhibitors. smolecule.commdpi.com The strategic placement of these chains can create amphipathic molecules, which possess both hydrophobic and hydrophilic regions, leading to unique behaviors in different environments. acs.org

Scope and Research Objectives Pertaining to this compound

The study of this compound is driven by the unique combination of its three core components: the biologically active indazole scaffold, the synthetically versatile nitro group, and the property-modifying dodecyl chain. smolecule.com Research into this specific compound focuses on several key areas:

Synthesis and Characterization: A primary objective is the efficient synthesis of the molecule, which is typically achieved by the alkylation of a 6-nitroindazole (B21905) precursor with a dodecyl halide. researchgate.netsmolecule.comvulcanchem.com Characterization involves confirming its structure and purity using various spectroscopic and analytical techniques.

Biological Investigation: Much of the interest in this compound stems from its potential as an inhibitor of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. smolecule.com Research aims to quantify this inhibitory activity and explore its potential as a neuroprotective or anti-inflammatory agent. smolecule.com

Materials Science Applications: The amphipathic nature of the molecule, arising from the hydrophobic dodecyl tail and the more polar nitro-substituted indazole head, suggests potential applications in materials science. smolecule.com Research objectives include investigating its properties as a surfactant or corrosion inhibitor. smolecule.com

Biochemical Tool: The compound serves as a valuable molecular probe for studying nitric oxide signaling pathways and related biological processes in biochemical research. smolecule.com

The overarching goal is to understand how the interplay between the indazole core, the nitro group, and the long alkyl chain dictates the compound's chemical reactivity, physical behavior, and biological activity, thereby unlocking its potential for therapeutic or industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27225-60-1

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

1-dodecyl-6-nitroindazole

InChI

InChI=1S/C19H29N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-21-19-15-18(22(23)24)13-12-17(19)16-20-21/h12-13,15-16H,2-11,14H2,1H3

InChI Key

MFCYKRGXBQNVAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Dodecyl-6-nitroindazole, confirming the attachment of the dodecyl chain to the N1 position of the indazole ring and assigning the positions of all protons and carbons.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 6-nitroindazole (B21905) core and the aliphatic protons of the dodecyl chain. The aromatic region would likely show signals for H-3, H-4, H-5, and H-7. For a related compound, 1-benzyl-6-nitro-1H-indazole, the aromatic protons appear in the range of δ 7.22-8.8 ppm. The protons of the dodecyl group would appear in the upfield region, typically between δ 0.8 and 4.5 ppm. The terminal methyl group (CH₃) would be expected around δ 0.8-0.9 ppm, the methylene (B1212753) groups (CH₂) of the long aliphatic chain would resonate as a broad multiplet around δ 1.2-1.3 ppm, and the methylene group directly attached to the indazole nitrogen (N-CH₂) would be shifted downfield.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbons of the 6-nitroindazole ring are expected in the aromatic region (δ 100-150 ppm). For 1-benzyl-6-nitro-1H-indazole, aromatic carbon signals are observed between δ 107.3 and 146.5 ppm. The carbon attached to the nitro group (C-6) would be significantly deshielded. The aliphatic carbons of the dodecyl chain would appear in the upfield region (δ 14-70 ppm), with the N-CH₂ carbon being the most downfield of the aliphatic signals.

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound
ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H~7.0 - 9.0m
N-CH₂~4.2 - 4.5t
(CH₂)₁₀~1.2 - 2.0m
CH₃~0.8 - 0.9t
Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
CarbonsPredicted Chemical Shift (ppm)
Aromatic-C~105 - 150
N-CH₂~50 - 55
(CH₂)₁₀~22 - 32
CH₃~14

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC) for Regioisomeric Purity and Connectivity Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the connectivity of the molecule. Heteronuclear Multiple Bond Correlation (HMBC) would show correlations between protons and carbons separated by two or three bonds. For instance, a key HMBC correlation would be observed between the protons of the N-CH₂ group of the dodecyl chain and the C-7a and C-3 carbons of the indazole ring, confirming the N1 substitution.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide through-space correlations between protons, helping to confirm the spatial proximity of different parts of the molecule and further solidifying the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The most prominent would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the dodecyl chain would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ region. For the related compound 3-(naphthalen-2-yl)-6-nitro-1H-indazole, characteristic IR peaks for the nitro group are seen at 1522 and 1346 cm⁻¹.

Interactive Table: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
Aromatic C=C Stretch~1450 - 1600
Asymmetric NO₂ Stretch~1530 - 1550
Symmetric NO₂ Stretch~1340 - 1360

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of the compound. For this compound, the molecular formula is C₁₉H₂₉N₃O₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be approximately 332.2333. The experimentally determined mass from HRMS analysis would be expected to be very close to this value, confirming the elemental composition. The exact mass for 1H-Indazole,1-dodecyl-6-nitro- is reported as 331.22600. chemsrc.com

Interactive Table: HRMS Data for this compound
IonCalculated Exact MassObserved Exact Mass
[M]⁺331.22600Data not available
[M+H]⁺332.2338Data not available

Other Specialized Spectroscopic Methods

Other specialized spectroscopic techniques could be employed for a more in-depth analysis. For instance, Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions within the molecule, characteristic of the nitroaromatic system.

Electron Paramagnetic Resonance (EPR) for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying chemical species that have one or more unpaired electrons. For this compound, this technique is particularly useful for characterizing the nitro anion radical (NO₂•⁻) formed during reduction processes.

When this compound undergoes a one-electron reduction, the unpaired electron is primarily localized on the nitro group. The resulting EPR spectrum is characterized by hyperfine coupling of the unpaired electron with the nitrogen nucleus of the nitro group (¹⁴N, nuclear spin I=1), which typically produces a primary triplet signal. Further coupling can occur with other nuclei possessing a nuclear spin, such as protons on the indazole ring, leading to more complex splitting patterns. These patterns provide a detailed map of the electron spin density distribution within the radical anion.

Studies on related 5-nitroindazole (B105863) derivatives have shown that their nitro anion radicals can be generated by electrolytic reduction and analyzed using EPR spectroscopy in solvents like DMSO. nih.gov The stability and reactivity of these radical anions are of significant interest. nih.gov The EPR spectra of nitroxides, which are stable free radicals, are often characterized by a triplet of doublets with additional large hyperfine splitting constants. researchgate.net For the this compound radical anion, the long alkyl chain is not expected to directly participate in the spin delocalization, and thus its influence on the hyperfine coupling constants would be minimal. The primary interactions would be with the nuclei of the nitroindazole core.

Below is a table of representative hyperfine coupling constants for related nitroaromatic radical anions, which provides an indication of the expected values for the radical species of this compound.

Compound/Radical SpeciesNucleusHyperfine Coupling Constant (aN) in GSolvent
Nitrobenzene Anion Radical¹⁴N9.7 - 10.7Acetonitrile
5-Nitroimidazole Derivative Radical¹⁴N11.5 - 12.5DMF/Water
Generic Nitroaromatic Radical¹⁴N9.0 - 14.0Aprotic Solvents

Note: Data is illustrative and based on values for similar classes of compounds, not this compound itself.

Cyclic Voltammetry for Electrochemical Behavior

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance. For this compound, this method can elucidate the mechanism of the reduction of the nitro group. The typical electrochemical behavior for nitroaromatic compounds involves a quasi-reversible, one-electron reduction to form the corresponding nitro anion radical.

In aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the cyclic voltammogram of a nitroindazole derivative is expected to show a distinct reduction peak (cathodic peak) upon scanning to negative potentials and a corresponding oxidation peak (anodic peak) on the reverse scan. The potential at which the reduction occurs is a key parameter that reflects the electron-accepting ability of the molecule. The presence of the electron-withdrawing nitro group facilitates this reduction.

Research on 5-nitroindazole derivatives has demonstrated that the nitro reduction process can be characterized using cyclic voltammetry in DMSO. nih.gov The stability of the resulting nitro radical anion is a crucial factor; in some cases, protonation of the radical can affect the reversibility of the redox couple. nih.govresearchgate.net The long, non-polar dodecyl chain of this compound may influence its solubility and diffusion characteristics in the electrochemical medium but is not expected to significantly alter the fundamental redox potential of the nitroindazole core.

The table below presents typical reduction potential ranges for the first one-electron reduction of related nitroaromatic compounds.

Compound ClassEpc (V) vs. Ag/AgClSolvent
Nitroimidazoles-0.6 to -0.9DMF/Aqueous Buffer
Nitrobenzenes-0.9 to -1.2Acetonitrile
Nifurtimox-0.75DMF/Aqueous Buffer

Note: These values are representative for the specified classes of compounds and provide an estimated range for the electrochemical behavior of this compound.

Gas-Phase Infrared Spectroscopy for Cationic and Protonated Forms

Gas-phase infrared spectroscopy is an analytical technique that measures the absorption of infrared radiation by molecules in the gas phase. irdg.org This method provides fundamental information about molecular vibrations, free from the complexities of intermolecular interactions present in condensed phases. thermofisher.com For this compound, this technique is invaluable for characterizing the structure of its isolated ions, such as the protonated molecule [M+H]⁺ or its radical cation [M]•⁺.

When a molecule like this compound is protonated, the added proton can attach to several basic sites, most likely one of the nitrogen atoms of the indazole ring or an oxygen atom of the nitro group. The location of protonation significantly alters the electronic structure and, consequently, the vibrational frequencies of the molecule. Gas-phase IR spectroscopy can distinguish between different protonated isomers by identifying characteristic shifts in the vibrational bands.

Key vibrational modes to monitor include the asymmetric and symmetric stretching frequencies of the NO₂ group, as well as the various C-H and C-N stretching and bending modes of the aromatic system. mdpi.com Protonation is expected to cause significant shifts in the frequencies of the bonds nearest to the protonation site. For example, protonation at the nitro group would directly perturb the N-O bond vibrations. mdpi.com The study of cationic species allows for a direct comparison with theoretical calculations of molecular structures and vibrational frequencies. nih.gov

The following table summarizes typical vibrational frequency ranges for key functional groups in neutral nitroaromatic compounds and the expected shifts upon ionization or protonation.

Vibrational ModeTypical Frequency Range (Neutral, cm⁻¹)Expected Shift upon Protonation/Cation Formation
Asymmetric NO₂ Stretch1500 - 1560Shift to lower frequency
Symmetric NO₂ Stretch1335 - 1370Shift to lower frequency
Aromatic C=C Stretch1450 - 1600Minor shifts depending on charge localization
C-H Aromatic Stretch3000 - 3100Minor shifts

Note: The frequency ranges are based on general data for nitroaromatic compounds. The precise shifts for this compound would depend on the specific site of protonation or the nature of the cation.

Chemical Transformations and Reactivity Profiling of 1 Dodecyl 6 Nitroindazole

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indazole ring and serves as a versatile handle for further functionalization.

The transformation of the nitro group into an amino group is a fundamental and highly efficient reaction, yielding 1-dodecyl-6-aminoindazole. This conversion is pivotal as the resulting amino group can serve as a site for numerous subsequent derivatizations. researchgate.net

Catalytic Hydrogenation: This is a preferred method for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com For 1-Dodecyl-6-nitroindazole, catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective approach. commonorganicchemistry.com The reaction typically proceeds under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate. Raney nickel is another effective catalyst, particularly useful when trying to avoid the dehalogenation of any sensitive halide substituents on the molecule. commonorganicchemistry.com

Metal-Acid Systems: Another common method involves the use of easily oxidized metals in the presence of an acid. masterorganicchemistry.com Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl) or acetic acid are effective for converting the nitro group to an amine. commonorganicchemistry.commasterorganicchemistry.com Tin(II) chloride (SnCl2) in a solvent like ethanol offers a milder, non-aqueous alternative. masterorganicchemistry.com

The general scheme for the reduction is as follows:

This compound → 1-Dodecyl-6-aminoindazole

A detailed study on the hydrogenation of nitrobenzene has shown that the reaction can proceed through intermediates like nitrosobenzene and N-phenylhydroxylamine before the final aniline product is formed. nih.govresearchgate.net A similar pathway is expected for the reduction of this compound.

Reagent/CatalystConditionsProductKey Features
H₂/Pd-CH₂ gas, Ethanol/Ethyl Acetate1-Dodecyl-6-aminoindazoleHigh efficiency, common lab method. commonorganicchemistry.com
H₂/Raney NiH₂ gas, Ethanol1-Dodecyl-6-aminoindazoleUseful if substrate contains sensitive halogens. commonorganicchemistry.com
Fe/HCl or Fe/AcOHAcidic conditions1-Dodecyl-6-aminoindazoleMild, tolerates other reducible groups. masterorganicchemistry.com
SnCl₂Ethanol1-Dodecyl-6-aminoindazoleMild, pH-neutral conditions. masterorganicchemistry.com

The redox properties of nitroaromatic compounds are central to many of their biological and chemical activities. nih.gov The nitro group can undergo single- or two-electron reduction, a process mediated by various flavoenzymes in biological systems. nih.gov This bioreduction is a key aspect of the action of many nitroaromatic drugs. scielo.br

Under certain conditions, the one-electron reduction of the nitro group leads to the formation of a nitro anion radical (ArNO₂⁻•). nih.govnih.gov In aerobic environments, this radical can transfer an electron to molecular oxygen to generate a superoxide (B77818) radical (O₂⁻•), regenerating the parent nitro compound in a process known as "futile cycling". nih.govnih.gov These reactive oxygen species can contribute to oxidative stress. nih.gov

While the nitro radical anion itself is generally unreactive, further reduction can lead to more reactive species that are often responsible for the biological effects of these compounds. nih.govnih.gov The generation of free radicals from nitroheterocyclic compounds has been observed in reactions with biological reducing agents like catecholamines. nih.gov It is important to note, however, that not all aromatic nitro compounds are capable of forming free radicals, as steric hindrance can prevent the necessary electron transfer. drugbank.com

Reactivity of the Dodecyl Chain

The N-1 dodecyl chain, being a long aliphatic substituent, primarily undergoes reactions characteristic of alkanes, such as oxidation and halogenation, typically via free-radical pathways.

Selective oxidation of the aliphatic C-H bonds on the dodecyl chain is a challenging but valuable transformation for introducing new functional groups. pnas.org Achieving high chemo- and regioselectivity often requires specialized catalytic systems to avoid oxidation of the aromatic indazole core. pnas.org

Biocatalytic systems, such as those employing P450 monooxygenases, have shown promise in the selective oxidation of alkyl chains on aromatic compounds. pnas.org Chemical methods, while often harsher, can also be employed. For instance, oxidation of alkyl aromatics can be achieved using strong oxidants like potassium permanganate or through catalytic aerobic oxidation. chemrxiv.org These reactions could potentially convert a methylene (B1212753) (–CH₂–) group on the dodecyl chain to a ketone (–C=O) or, with more vigorous oxidation, lead to chain cleavage and the formation of carboxylic acids. researchgate.net

Halogenation of the dodecyl chain would typically proceed via a free-radical mechanism, for example, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This type of reaction is generally less selective and can lead to a mixture of products halogenated at various positions along the alkyl chain. The benzylic position (the carbon adjacent to the nitrogen of the indazole ring) is not present in this N-alkylated system, which simplifies the potential outcomes compared to C-alkylated aromatics.

Functionalization of the Indazole Core

The indazole ring itself can undergo further substitution, primarily through electrophilic aromatic substitution (EAS). masterorganicchemistry.com The position of substitution is directed by the existing substituents: the N-dodecyl group and the C-6 nitro group.

The nitro group is a strong deactivating and meta-directing substituent. libretexts.org The N-alkyl group's electronic effect on the benzene (B151609) portion of the indazole is less straightforward but generally considered weakly activating. Therefore, electrophilic attack on the benzene ring of this compound would be disfavored due to the powerful deactivating effect of the nitro group. If a reaction were to occur, substitution would likely be directed to positions "meta" to the nitro group, which are the C-5 and C-7 positions. A computational study on 4-sulfonamido-1H-indazoles showed that bromination with NBS preferentially occurred at the C-7 position. rsc.org

Functionalization at the C-3 position of the pyrazole (B372694) ring is also a common transformation for indazoles. chim.itmdpi.com This can be achieved through various methods, including halogenation followed by cross-coupling reactions. chim.itnih.gov For instance, bromination of indazoles at the C-3 position can be accomplished using reagents like dibromohydantoin under ultrasound assistance. nih.gov Organocatalytic methods using N-halosuccinimides have also been developed for the C-3 halogenation of indazoles. acs.org

PositionReaction TypeTypical ReagentsNotes
C-3HalogenationNBS, DBDMH nih.govacs.orgProvides a handle for further cross-coupling reactions. chim.it
C-5, C-7Electrophilic Aromatic SubstitutionBr₂, HNO₃/H₂SO₄Strongly deactivated by the C-6 nitro group, making reactions difficult. libretexts.org

C-H Functionalization Strategies

Direct C-H functionalization represents a powerful and atom-economical approach to modify the core structure of this compound, enabling the introduction of new functional groups without pre-functionalized starting materials. While specific studies on this compound are not extensively documented, strategies can be inferred from studies on related N-substituted nitroindazoles. mdpi.com

Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), and ruthenium (Ru), is a key strategy for activating the otherwise inert C-H bonds of the indazole scaffold. rsc.orgmdpi.com The regioselectivity of these reactions is influenced by the directing effects of existing substituents and the reaction mechanism.

For the this compound framework, several positions are potential targets for C-H functionalization:

C7 Position: The C7 position is ortho to the N1-dodecyl group, making it a prime site for metal-catalyzed, directing group-assisted C-H activation. Research on similar 6,5-fused heterocyclic systems has demonstrated successful regioselective C7-alkenylation. For example, 1-methyl-5-nitroindazole undergoes palladium-catalyzed oxidative alkenylation preferentially at the C7 position. mdpi.com

C3 Position: The C3 position on the pyrazole ring is electronically distinct and can be functionalized, often through different mechanisms than the benzene ring positions. rsc.orgacs.org

C4 and C5 Positions: The C4 and C5 positions are also available for functionalization, with selectivity being controlled by the choice of catalyst, ligands, and reaction conditions.

A plausible strategy for the C7-arylation of this compound would involve a palladium-catalyzed process, as outlined in the table below.

Reaction TypePotential SiteCatalyst/ReagentsRationale for RegioselectivityReference Example
Direct ArylationC7Pd(OAc)₂, Ligand (e.g., X-Phos), Base (e.g., K₂CO₃), Aryl HalideCoordination of the palladium catalyst to the N1 position directs the C-H activation to the adjacent C7 position.C7 arylation of benzoxazoles using a directing group. mdpi.com
Oxidative AlkenylationC7Pd(OAc)₂, Oxidant (e.g., Ag₂CO₃), AcrylateThe reaction likely proceeds without a strong directing group effect, with C7 being an electronically favored position for this transformation in related nitroindazoles.C7-oxidative alkenylation of 1-methyl-5-nitroindazole. mdpi.com
Table 1: Potential C-H Functionalization Strategies for this compound.

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The electronic nature of the 6-nitroindazole (B21905) core makes it susceptible to both electrophilic and nucleophilic substitution reactions, though under vastly different conditions and with different outcomes.

Electrophilic Aromatic Substitution (EAS)

The indazole ring system is aromatic, but the presence of the potent electron-withdrawing nitro group at C6 strongly deactivates the benzene portion of the molecule towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which typically require electron-rich aromatic rings, would be significantly hindered. If forced to react under harsh conditions, the electrophile would likely be directed to positions meta to the nitro group (C5 or C7), although the directing influence of the fused pyrazole ring and the N1-alkyl group would also play a role, making the prediction of regioselectivity complex.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the benzene ring makes this compound an excellent candidate for Nucleophilic Aromatic Substitution (SNAr), should a suitable leaving group be present. wikipedia.org The nitro group is a powerful activating group for SNAr, particularly when positioned ortho or para to the leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com

In a hypothetical derivative, such as 1-dodecyl-7-chloro-6-nitroindazole, the chlorine atom at C7 would be highly activated towards substitution by nucleophiles (e.g., alkoxides, amines, thiols). The nitro group at C6 is ortho to the C7 position, providing the necessary electronic stabilization for the reaction to proceed. Similarly, a leaving group at the C5 position would be activated, being para to the nitro group.

Reaction TypeReactivity of Benzene RingKey Influencing FactorMost Likely Positions for Reaction*
Electrophilic Aromatic Substitution (EAS)Strongly DeactivatedElectron-withdrawing -NO₂ groupC5, C7 (meta to -NO₂)
Nucleophilic Aromatic Substitution (SNAr)Strongly ActivatedElectron-withdrawing -NO₂ groupC5 (para to -NO₂), C7 (ortho to -NO₂)
Table 2: Predicted Reactivity of the Benzene Ring in this compound Derivatives. (*Assumes the presence of a suitable leaving group for SNAr).

Tautomerism and Isomerization Processes within the Indazole Framework

Tautomerism is a critical feature of the parent indazole ring system. Unsubstituted indazoles exist as a mixture of two annular tautomers: the 1H-indazole and the 2H-indazole. researchgate.net Computational and experimental studies have shown that the 1H-tautomer is thermodynamically more stable than the 2H-form. researchgate.netnih.gov The position of this equilibrium is influenced by substituents, solvent, and temperature.

However, in the case of This compound , the nitrogen atom at the N1 position is covalently bonded to a dodecyl group. This substitution effectively "locks" the molecule into the 1-substituted indazole form, preventing the prototropic tautomerism between N1 and N2 that characterizes the unsubstituted parent ring. Therefore, this compound does not exhibit the typical 1H/2H annular tautomerism.

Isomerization processes, such as the migration of the dodecyl group from N1 to N2, are not typically observed under standard conditions and would require significant energy input to break and reform the N-C bond.

Detailed Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms provides insight into the reactivity and allows for the prediction of products and the optimization of reaction conditions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of a hypothetical halo-substituted this compound would proceed via a well-established two-step addition-elimination mechanism. youtube.com

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the leaving group (X), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group at C6. This delocalization provides significant stabilization, which is why the nitro group is essential for activating the ring.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (X⁻), resulting in the final substituted product. The second step is typically fast, making the initial nucleophilic attack the rate-determining step of the reaction. youtube.com

Mechanism of Palladium-Catalyzed C-H Functionalization

While the exact mechanism can vary, a general catalytic cycle for a Pd(II)-catalyzed direct arylation at the C7 position would involve several key steps: mdpi.comnih.gov

C-H Activation: The Pd(II) catalyst, often coordinated to the N1-position of the indazole, interacts with the C7-H bond. This leads to the cleavage of the C-H bond and the formation of a five-membered palladacycle intermediate. This is often the rate-determining step.

Oxidative Addition: The aryl halide (Ar-X) reactant undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The aryl group and the indazole moiety on the palladium center couple, forming a new C-C bond. This reductive elimination step regenerates the Pd(II) catalyst, which can then re-enter the catalytic cycle.

Computational Chemistry and Theoretical Modeling of 1 Dodecyl 6 Nitroindazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. jmchemsci.com For 1-Dodecyl-6-nitroindazole, DFT calculations, typically using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its optimized molecular geometry in the ground state. nih.govcore.ac.uk These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the planarity of the nitroindazole core and the spatial arrangement of the dodecyl chain.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. jmchemsci.com A smaller gap suggests higher reactivity. The distribution of these frontier orbitals indicates the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. For nitroindazole derivatives, the HOMO is typically localized on the indazole ring system, while the LUMO is often centered around the electron-withdrawing nitro group, which is critical for understanding its role in chemical reactions. researchgate.net

Table 1: Representative DFT-Calculated Properties for Alkyl Nitroindazoles Note: This table is illustrative, based on typical values for similar compounds as specific data for this compound is not publicly available.

ParameterTypical Calculated ValueSignificance
HOMO Energy~ -6.5 eV to -7.5 eVIndicates electron-donating ability
LUMO Energy~ -2.5 eV to -3.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 3.0 eV to 5.0 eVRelates to chemical reactivity and stability
Dipole Moment~ 4.0 D to 6.0 DMeasures molecular polarity

To pinpoint the most reactive sites within this compound for nucleophilic, electrophilic, and radical attacks, conceptual DFT-based reactivity descriptors like Fukui functions and dual descriptors are calculated. researchgate.net Fukui functions, f(r), quantify the change in electron density at a specific point when an electron is added to or removed from the system.

Nucleophilic Attack (f+(r)) : This function identifies sites susceptible to attack by nucleophiles (electron donors). The regions with the highest f+ values are the most likely to accept an electron.

Electrophilic Attack (f-(r)) : This function highlights sites prone to attack by electrophiles (electron acceptors). The areas with the highest f- values are the most favorable for donating an electron.

The dual descriptor (Δf(r)) provides a more precise and unambiguous picture by simultaneously showing both nucleophilic and electrophilic regions. researchgate.net Where Δf(r) > 0, the site is electrophilic, and where Δf(r) < 0, the site is nucleophilic. For nitroindazole derivatives, the nitro group and specific carbon atoms on the benzene (B151609) ring are often predicted as primary sites for nucleophilic attack, while the nitrogen atoms of the pyrazole (B372694) ring are potential sites for electrophilic attack. researchgate.net

DFT calculations are instrumental in mapping the potential energy surface for chemical reactions involving this compound. This analysis helps in understanding reaction mechanisms by identifying stable intermediates and transition states. By calculating the energies of reactants, products, and transition states, the activation energy (energy barrier) for a given reaction can be determined, which dictates the reaction rate.

For instance, in a nucleophilic aromatic substitution reaction, DFT can be used to model the step-by-step mechanism, including the formation of the Meisenheimer complex (intermediate) and the subsequent departure of the leaving group. The calculated energy profile provides a quantitative understanding of the reaction's feasibility and kinetics. Theoretical studies on related alkyl nitroindazoles suggest they behave as electrophiles in substitution reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

The long, flexible dodecyl chain of this compound gives it significant conformational freedom. Molecular Dynamics (MD) simulations are employed to explore this vast conformational landscape. researchgate.net By simulating the atomic motions over time, MD provides insights into the molecule's dynamic behavior, stability of different conformers, and the interactions between the alkyl chain and the rigid nitroindazole core.

MD simulations can reveal the predominant shapes the molecule adopts in different environments (e.g., in a vacuum, in solution). This is crucial for understanding how the molecule might interact with biological targets or self-assemble. The simulations can track metrics like the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to measure the molecule's compactness over the simulation period. researchgate.netnih.gov

In Silico Approaches to Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

In these studies, the this compound molecule is placed into the binding site of a target protein, and its binding affinity is calculated using a scoring function, often expressed in kcal/mol. jscimedcentral.com A lower binding energy indicates a more stable complex. The analysis of the docked pose reveals key intermolecular interactions, such as:

Hydrogen Bonds : Formed between the nitro group or indazole nitrogens and polar residues in the active site.

π-π Stacking : Occurring between the aromatic indazole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions : Involving the long dodecyl chain and nonpolar pockets within the protein's active site.

Studies on similar nitro-heterocyclic compounds have demonstrated their potential to bind to various enzymes, such as trypanothione (B104310) reductase in Leishmania or bacterial proteins. tandfonline.comnih.gov The dual nature of this compound, with its polar head (nitroindazole) and long nonpolar tail (dodecyl), suggests it could be effective at targeting enzymes with deep binding pockets that have both polar and hydrophobic regions.

Table 2: Illustrative Molecular Docking Results for Nitro-Heterocycles Against Various Targets Note: This table compiles representative data from studies on related nitro compounds to illustrate potential findings for this compound.

Compound ClassProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
3-chloro-6-nitro-1H-indazole derivativeTrypanothione Reductase (TryR)-6.5 to -8.0Ser109, Glu467, Trp21 tandfonline.com
Nitroimidazole-Indole ConjugateEhOASS-9.2 to -9.3LYS-58, SER-86, GLN-159 jscimedcentral.com
4-nitroimidazole derivativeCancer Target (3RUK)-9.97Phe114, HEM600 researchgate.net

The structure of this compound, combining a flat aromatic core with a long aliphatic chain, makes it a candidate for forming ordered, self-assembled structures known as supramolecular assemblies. Theoretical methods can predict the driving forces behind this self-assembly. researchgate.net

Computational analysis can model the formation of dimers and larger aggregates, identifying the most stable arrangements. The key intermolecular interactions governing this process include:

π-π Stacking : The electron-poor nitroindazole rings can stack on top of each other, driven by electrostatic and van der Waals forces.

Van der Waals Forces : The flexible dodecyl chains of adjacent molecules can align and interact, similar to the packing of lipids in a membrane.

Hydrogen Bonding : If other functional groups were present, or in the presence of solvent, hydrogen bonds could play a significant role. mdpi.com

Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov This analysis decomposes the crystal structure into regions corresponding to different types of atomic contacts (e.g., H···O, C···H, C···C), providing a "fingerprint" of the interactions that hold the assembly together. nih.gov These theoretical predictions are vital for designing materials with specific self-assembling properties.

Advanced Applications and Research Directions

Role as a Synthetic Intermediate for Novel Indazole Derivatives

1-Dodecyl-6-nitroindazole serves as a pivotal starting material for the synthesis of a wide array of more complex indazole derivatives. The presence of the reactive nitro group and the specific N1-alkylation provides two distinct handles for chemical modification, allowing for systematic exploration of the chemical space around the indazole core.

Synthesis of Chemically Modified Analogs for Structure-Activity Relationship (SAR) Exploration

In medicinal chemistry, the development of new therapeutic agents often relies on the systematic synthesis and evaluation of analogs to establish a structure-activity relationship (SAR). This compound is an ideal scaffold for such studies. Researchers can use this compound as a fixed point to introduce molecular diversity and observe the resulting effects on biological activity.

Key modification strategies include:

Modification of the C6-Nitro Group: The nitro group can be chemically reduced to an amine (-NH2). This amine then serves as a versatile synthetic handle for introducing a wide variety of substituents through amide bond formation, sulfonamide synthesis, or other amine-related chemistries.

Modification of the N1-Dodecyl Chain: The length and nature of the alkyl chain are critical for tuning physicochemical properties like lipophilicity, which in turn affects cell permeability and interaction with biological targets. Analogs can be synthesized with shorter, longer, or branched alkyl chains to probe the specific spatial and hydrophobic requirements of a target binding site.

Modification of the Indazole Core: While more complex, electrophilic aromatic substitution reactions can be explored to add further functional groups to the benzene (B151609) portion of the indazole ring, adding another dimension to SAR studies.

By creating a library of these analogs, researchers can systematically map which molecular features are essential for a desired biological effect, such as the inhibition of a specific enzyme.

Development of Indazole-Based Surfactants and Liquid Crystals Precursors

The structure of this compound is inherently amphiphilic, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The 6-nitroindazole (B21905) moiety constitutes the polar, hydrophilic head, while the long twelve-carbon dodecyl chain acts as the nonpolar, hydrophobic tail. This dual character makes it a promising precursor for novel surfactants and liquid crystals.

As a surfactant precursor , the molecule has the potential to lower the surface tension between two liquids or between a liquid and a solid. The amphiphilic nature would drive the molecules to align at interfaces, a fundamental property of all surfactants.

As a liquid crystal precursor , the rigid, planar indazole core combined with the flexible dodecyl chain is a structural motif common in thermotropic liquid crystals. These materials exhibit phases of matter intermediate between a conventional liquid and a solid crystal. The dodecyl chain can promote the formation of ordered, yet fluid, molecular arrangements (mesophases) upon changes in temperature. Further chemical modification of the indazole head, for instance, by adding other polar groups, could be used to fine-tune these liquid crystalline properties.

Exploration in Materials Science and Supramolecular Chemistry

The distinct hydrophobic and hydrophilic domains of this compound drive its behavior in solution and in the solid state, making it a target for exploration in materials science.

Supramolecular Assembly and Micelle Formation Driven by Amphiphilic Character

A direct consequence of its amphiphilic nature is the ability of this compound to undergo self-assembly in solution. In an aqueous environment, the hydrophobic dodecyl tails aggregate to minimize their contact with water molecules, a process driven by the hydrophobic effect. This leads to the spontaneous formation of ordered supramolecular structures.

One of the most common of these structures is the micelle . In a micelle, the dodecyl chains form a nonpolar core, while the polar 6-nitroindazole head groups form an outer shell that interfaces with the surrounding water. This creates a stable, nanoscale container with a hydrophobic interior, capable of solubilizing nonpolar substances in water. The critical concentration at which these micelles form is a key parameter that can be studied for this compound.

Structural Component Chemical Nature Role in Self-Assembly
Dodecyl ChainHydrophobic, NonpolarForms the core of the micelle to avoid water
6-Nitroindazole HeadHydrophilic, PolarForms the outer shell, interacting with water

Potential in Organic Electronic Materials (as a scaffold component)

The indazole scaffold, particularly when substituted with a strong electron-withdrawing group like a nitro group, is of interest for applications in organic electronics. chemimpex.com The 6-nitroindazole core is electron-deficient, a property that is valuable for the creation of n-type organic semiconductors, which transport negative charges (electrons).

The role of the two key components in this context would be:

6-Nitroindazole Core: Acts as the electronically active component. Its ability to accept electrons is fundamental to its potential use in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). chemicalbook.com

Mechanistic Exploration in Biological Systems (strictly in vitro molecular interactions)

In the context of biochemistry and drug discovery, understanding how a molecule interacts with its biological target at a molecular level is paramount. The indazole scaffold is a well-known "privileged structure" that is often found in the core of enzyme inhibitors, particularly protein kinase inhibitors. tandfonline.comtandfonline.com

In vitro studies focus on the direct interaction between this compound and a purified protein target, such as an enzyme, outside of a living organism. The indazole core itself can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme, often mimicking the interactions of the natural substrate. tandfonline.com

The most significant contribution of the this compound structure to binding is the role of the long alkyl chain. Many enzymes have deep hydrophobic pockets adjacent to their active sites. The flexible, nonpolar dodecyl chain is ideally suited to occupy these pockets. This interaction is thermodynamically favorable as it displaces ordered water molecules from the pocket and allows the nonpolar chain to escape the aqueous solvent. This binding to a hydrophobic pocket can dramatically increase the affinity (strength of binding) and selectivity of the compound for its target protein. nih.govnih.gov

Investigations into Enzyme Inhibition Mechanisms (e.g., Nitric Oxide Synthase, MAPK1)

Research into the enzyme inhibition mechanisms of this compound is currently limited. However, the parent compound, 6-nitroindazole, is a known inhibitor of nitric oxide synthase (NOS). drugbank.com

Nitric Oxide Synthase (NOS) Inhibition:

Nitroindazole derivatives are recognized for their activity as inhibitors of nitric oxide synthase, an enzyme family that synthesizes nitric oxide (NO) from L-arginine. researchgate.net Studies have demonstrated that 6-nitroindazole can inhibit NOS isoforms. nih.gov This inhibition is thought to occur through the interaction of the indazole ring with the heme-iron center of the enzyme, which prevents the binding of oxygen. While specific IC50 values for this compound are not documented, the inhibitory data for related nitroindazoles against NOS are presented below. The presence of the N-1 dodecyl substituent would likely modify the compound's solubility, cell permeability, and binding affinity compared to the unsubstituted parent molecule.

Table 1: Inhibitory Activity of Various Nitroindazoles on Nitric Oxide Synthase (NOS) Isoforms Note: Data presented is for related compounds, not this compound.

Compound NOS Isoform IC50 Value (µM)
6-Nitroindazole Inducible NOS (murine macrophages) 56
5-Nitroindazole (B105863) Inducible NOS (murine macrophages) 240
7-Nitroindazole (B13768) Inducible NOS (murine macrophages) 20

| 7-Nitroindazole | Ca2+-calmodulin-dependent NOS (bovine brain) | 2.5 |

MAPK1 Inhibition:

There is currently no available scientific literature describing the investigation of this compound or other nitroindazole compounds as inhibitors of Mitogen-Activated Protein Kinase 1 (MAPK1). The indazole scaffold is, however, a core component of many kinase inhibitors, suggesting that derivatives could be designed to target various kinases. nih.gov

Molecular Basis of Oxidative Stress Induction via Nitroreductases

The molecular basis of oxidative stress induction by this compound via nitroreductases has not been specifically studied. In general, nitroaromatic compounds can be substrates for nitroreductase enzymes. These enzymes can catalyze the one-electron reduction of a nitro group to form a nitro anion radical. In the presence of oxygen, this radical can transfer an electron to molecular oxygen to generate a superoxide (B77818) radical (O₂⁻), regenerating the parent nitro-compound in a process known as futile cycling. This cycle can lead to a significant increase in reactive oxygen species (ROS), resulting in oxidative stress. It is plausible that as a nitroaromatic compound, this compound could undergo a similar process, but experimental validation is required.

Protein Binding Studies and Interaction Site Identification

Specific protein binding studies and interaction site identification for this compound are not found in the current literature. Research on related compounds, such as 7-nitroindazole, has been conducted to understand their pharmacokinetic properties, including protein binding. For instance, studies on 7-nitroindazole in rat serum found that its binding was concentration-independent. This type of data is crucial for understanding the distribution and availability of a compound in biological systems. The introduction of a long, lipophilic dodecyl chain in this compound would be expected to significantly increase its affinity for hydrophobic binding pockets in proteins, such as albumin, which could affect its bioavailability and mechanism of action.

Future Research Avenues and Methodological Advancements in Indazole Chemistry

The indazole core is a highly valued scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govpnrjournal.com Future research on this compound would logically begin with foundational in vitro screening to bridge the existing knowledge gap.

Future Research Avenues:

Systematic Biological Screening: The primary step would be to conduct comprehensive screening of this compound against various biological targets, including a panel of kinases (such as MAPK1) and NOS isoforms, to determine its activity profile.

Mechanism of Action Studies: Should inhibitory activity be identified, subsequent research should focus on elucidating the precise mechanism of action, including kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

Nitroreductase and Oxidative Stress Assays: Investigating the interaction of this compound with nitroreductases and quantifying subsequent ROS production would be crucial to understand its potential to induce oxidative stress.

Structural Biology: Co-crystallization of the compound with its target proteins would provide definitive identification of binding sites and the specific molecular interactions, guiding future structure-activity relationship (SAR) studies.

Methodological Advancements in Indazole Chemistry: The synthesis of 1-substituted indazoles, such as this compound, is well-established, typically involving the N-alkylation of the parent indazole. researchgate.net Recent advancements in synthetic organic chemistry continue to provide more efficient and versatile methods for creating diverse libraries of indazole derivatives. scielo.br

Diversity-Oriented Synthesis: Modern synthetic strategies can be employed to create a wide range of N-1 substituted 6-nitroindazoles with varying alkyl chain lengths and functionalities to explore the impact of the substituent on biological activity.

Click Chemistry: The use of click chemistry reactions can facilitate the conjugation of the indazole scaffold to other molecules, enabling the development of probes for target identification or multifunctional drug candidates. nih.gov

Computational Modeling: In silico docking and molecular dynamics simulations can be used to predict the binding of this compound and related derivatives to target proteins, helping to prioritize compounds for synthesis and biological testing. nih.gov

Q & A

Q. What are the established synthetic pathways for 1-Dodecyl-6-nitroindazole, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves alkylation of 6-nitroindazole with 1-dodecyl bromide under reflux in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1H NMR^1 \text{H NMR} (δ 8.2–8.5 ppm for nitroindazole protons) and single-crystal X-ray diffraction for unambiguous confirmation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
    • Spectroscopy : 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} to confirm alkyl chain attachment and nitro group positioning .
    • Chromatography : HPLC (≥95% purity threshold) and TLC for reaction monitoring .
    • Crystallography : Single-crystal X-ray diffraction to resolve steric effects from the dodecyl chain .
    • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant engineering controls (fume hoods, closed systems) and PPE: nitrile gloves, lab coats, and safety goggles. Use explosion-proof equipment due to nitro group reactivity. Store in amber glass at 2–8°C under inert gas to prevent decomposition. Emergency measures include ethanol rinses for spills and immediate eye irrigation with saline .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies (e.g., antimicrobial efficacy in Staphylococcus aureus vs. E. coli) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and validate via dose-response curves (IC50_{50}) across ≥3 independent replicates. Cross-reference with structural analogs (e.g., 1-Allyl-6-nitroindazole) to isolate substituent effects .

Q. What experimental designs are optimal for studying the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer : Use kinetic assays (e.g., fluorescence quenching for binding affinity) with purified target enzymes (e.g., cytochrome P450 isoforms). Employ molecular docking (AutoDock Vina) to model interactions between the nitro group and enzyme active sites. Validate hypotheses via site-directed mutagenesis and isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound derivatives?

  • Methodological Answer : Systematically vary substituents (e.g., chain length, nitro position) and assess impacts using:
    • Physicochemical Properties : LogP (octanol/water partitioning) for lipophilicity.
    • Biological Assays : Minimum inhibitory concentration (MIC) in Gram-positive/negative bacteria.
    • Computational Tools : QSAR models (e.g., CoMFA) to predict activity cliffs .

Q. What strategies mitigate solubility challenges of this compound in aqueous systems?

  • Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or lipid-based carriers (liposomes). Characterize solubility via shake-flask method (UV-Vis quantification at λmax_{\text{max}}) and stability under physiological pH (e.g., PBS buffer, 37°C) using LC-MS to detect degradation products .

Q. How do impurities in this compound synthesis affect pharmacological outcomes, and how can they be controlled?

  • Methodological Answer : Trace alkylation byproducts (e.g., dialkylated indazoles) may antagonize activity. Monitor via LC-MS and implement orthogonal purification (e.g., preparative HPLC). Establish impurity thresholds (<0.15% per ICH Q3A guidelines) using reference standards (e.g., EP-imidazole nitrate analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.